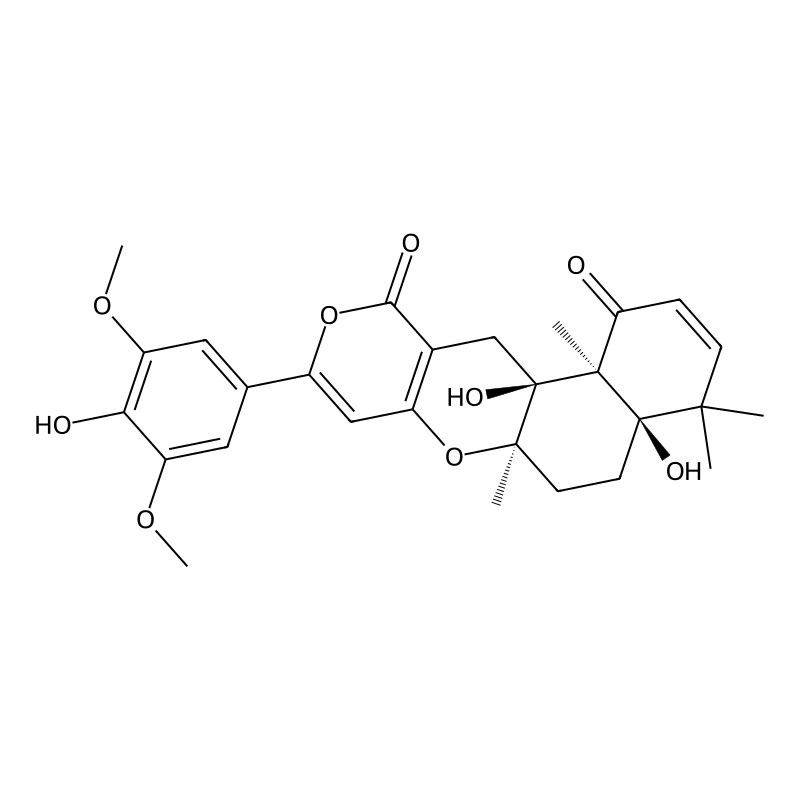

Territrem C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Core Chemical and Biological Data of Territrem C

The table below summarizes the fundamental characteristics of Territrem C as established in the foundational research:

| Property | Description |

|---|---|

| Source | Aspergillus terreus (strain 23-1) rice cultures [1] [2] |

| Class | Tremorgenic mycotoxin [3] [2] |

| Molecular Formula | C₂₈H₃₂O₉ [1] [3] |

| Molecular Weight | 512.2 / 512.6 g/mol [1] [3] |

| CAS Registry Number | 89020-33-7 [3] [2] |

| Key Structural Difference vs. Territrem B | Possesses a 4-hydroxy-3,5-dimethoxy phenyl group (Territrem B has a 3,4,5-trimethoxy phenyl group) [1] |

Reported Bioactivity and Toxicity

The primary known biological activity of this compound is its effect on the nervous system.

Figure 1: The proposed mechanism of action for this compound, involving the inhibition of acetylcholinesterase leading to tremors.

- Acute Toxicity: In mice, intraperitoneal administration of this compound induces the onset of tremors in the hind limbs within 10 minutes [3].

- Potency Comparison: The median effective dose for this compound is slightly lower than that of Territrem A or B, making it the most potent among them in inducing tremors [3].

- Molecular Mechanism: The territrems are potent inhibitors of acetylcholinesterase (AChE) [3]. They are believed to act at the presynaptic site of motor nerves, potentiating the release of the neurotransmitter acetylcholine [3] [2].

Historical Isolation Methodology

The original isolation process is described as follows, though specific technical details like solvent volumes, incubation times, and detailed chromatography conditions are not provided in the available sources.

Figure 2: A generalized workflow for the isolation of this compound from fungal culture, based on the 1984 study.

The initial isolation was reported in a 1984 study [1]:

- Fungal Culture: Aspergillus terreus 23-1 was cultivated on rice medium.

- Extraction: The fungal rice cultures were extracted with chloroform.

- Isolation: this compound was isolated from this chloroform extract alongside the co-metabolites Territrem A and B. The specific chromatographic techniques used for separation and purification were not detailed in the abstract.

Suggestions for Further Research

The information available from this search is foundational but dated. To create a comprehensive and current technical guide, you may need to investigate further:

- Obtain the Full Text: The 1984 primary paper likely contains the detailed experimental protocols you require. Accessing the full text via a library or journal subscription is essential.

- Explore Recent Literature: Search modern scientific databases (like PubMed, Scopus) for "this compound" to find any recent studies on its biosynthesis, total synthesis, or pharmacological applications.

- Consult Commercial Data: Suppliers like BioAustralis [3] often provide data sheets with detailed information on purity, solubility, and storage for their products.

References

Territrem C structure elucidation

Chemical Structure and Key Data

Territrem C is a tremorgenic mycotoxin isolated from the fungus Aspergillus terreus [1] [2] [3]. The table below summarizes its fundamental chemical and property data:

| Property | Description |

|---|---|

| CAS No. | 89020-33-7 [2] |

| Molecular Formula | C₂₈H₃₂O₉ [1] [2] [3] |

| Molecular Weight | 512.20 (cited in older literature) to 512.6 g/mol [1] [2] [3] |

| IUPAC Name | (4aR)-4a,6,6a,12,12a,12b-Hexahydro-4aβ,12aβ-dihydroxy-9-(3,5-dimethoxy-4-hydroxyphenyl)-4,4,6aα,12bα-tetramethyl-4H,11H-naphtho[2,1-b]pyrano[3,3,4-e]pyran-1,11(5H)-dione [2] |

| Purity Availability | >95% (commercial sources) [3] |

The following diagram illustrates the core structural relationship between this compound and its analogue, Territrem B, based on the key difference identified in the literature:

Relationship between this compound and B based on phenyl moiety and conversion [1] [4].

Reported Bioactive Properties

This compound is characterized by its potent biological activity, primarily through a unique mechanism:

- Acetylcholinesterase (AChE) Inhibition: Territrems are known to inhibit the enzyme acetylcholinesterase at peripheral nerve endings [3]. Unlike conventional irreversible inhibitors, Territrem B has been shown to act via a non-covalent yet irreversible binding mechanism [4]. This suggests that the territrem family, including this compound, could possess a novel mode of action.

- Tremorgenic Effect: Administration of this compound induces tremors, a defining characteristic of tremorgenic mycotoxins. In mice, intraperitoneal injection leads to the onset of hind limb tremors within 10 minutes [3].

Research Context and Next Steps

The available data provides a foundational understanding, but a full whitepaper requires deeper technical details. Here are suggestions for how you might proceed:

- Consult Original Publications: The 1984 paper "Isolation, chemical structure, acute toxicity, and some physicochemical properties of this compound from Aspergillus terreus" in Applied and Environmental Microbiology is the primary source for structure elucidation. Obtaining the full text is essential [1].

- Leverage Related Studies: Reviews on meroterpenoids from Aspergillus terreus can provide valuable context on the biosynthetic pathways and structural diversity of this class of compounds, which includes the territrems [5].

- Investigate Analogues: Exploring the detailed structure-activity relationships of territrems A and B, for which more studies are available, can offer strong indirect evidence for understanding the properties of this compound [4].

References

- 1. Isolation, chemical structure, acute toxicity, and some physicochemical... [pubmed.ncbi.nlm.nih.gov]

- 2. | 89020-33-7 this compound [chemicalbook.com]

- 3. - Bioaustralis Fine Chemicals this compound [bioaustralis.com]

- 4. [PDF] Isolation, chemical structure, acute toxicity... | Semantic Scholar [semanticscholar.org]

- 5. Meroterpenoids from Terrestrial and Marine Fungi [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Territrem C Production by Fungi and Research Methodologies

Introduction to Territrem C and Producing Fungi

This compound is a tremorgenic mycotoxin belonging to the territrem family of fungal secondary metabolites, first isolated in 1984 from the saprophytic filamentous fungus Aspergillus terreus [1]. These compounds are characterized by their potent biological activities, particularly their neurotoxic effects manifested through induction of sustained whole-body tremors in experimental animals [1]. This compound represents one of several structurally related metabolites (including territrems A, B, and B') produced by Aspergillus terreus, with all sharing a complex meroterpenoid structure that combines terpenoid and polyketide biosynthetic origins [2] [3].

The tremorgenic activity of territrems was first reported in the late 1970s, with subsequent research revealing their unique mechanism as acetylcholinesterase inhibitors with a non-competitive, irreversible binding mechanism [1] [4]. Unlike conventional acetylcholinesterase inhibitors that act through covalent modification of the enzyme's active site, territrems exhibit noncovalent yet irreversible inhibition, making them particularly interesting for both toxicological and potential therapeutic applications [4]. The discovery of this compound followed the identification of territrems A and B, with Ling et al. (1984) reporting its isolation, chemical structure, acute toxicity, and key physicochemical properties [1].

Aspergillus terreus, the primary fungal source of this compound, is an ubiquitous filamentous fungus belonging to the Trichocomaceae family [3]. This species demonstrates remarkable adaptability to diverse environments, thriving in tropical and subtropical regions while also tolerating extreme habitats with high salt, alkalinity, temperature, and drought conditions [3]. The fungus has been isolated from various sources, including terrestrial plants, mangrove plants, soil samples, and marine organisms, highlighting its ecological versatility [3]. From a biotechnological perspective, A. terreus represents a significant microbial resource, with industrial applications ranging from production of itaconic acid (considered one of the top 12 building-block chemicals in the chemical industry) to synthesis of diverse pharmacologically active secondary metabolites including the cholesterol-lowering drug lovastatin [3].

Fungal Source and Classification

Primary Producing Fungus

Taxonomic Classification:

- Kingdom: Fungi

- Phylum: Ascomycota

- Class: Eurotiomycetes

- Order: Eurotiales

- Family: Trichocomaceae

- Genus: Aspergillus

- Species: terreus [3]

Ecological Distribution: Aspergillus terreus demonstrates global distribution with particular prevalence in tropical and subtropical regions. This fungus exhibits remarkable environmental adaptability, allowing it to colonize diverse ecological niches including extreme habitats characterized by high salinity, alkalinity, temperature, and drought conditions [3]. The fungus has been successfully isolated from numerous sources, including terrestrial plants, mangrove ecosystems, various soil types, and marine organisms [3].

Industrial Significance: Beyond territrem production, A. terreus possesses substantial biotechnological importance with several industrial applications. It serves as the primary industrial source for itaconic acid production, recognized by the U.S. Department of Energy as one of the twelve priority building-block chemicals for the green chemistry industry [3]. The fungus also contributes to the production of itatartaric acid and various enzymes utilized in fermentation processes [3].

Secondary Metabolite Diversity

Aspergillus terreus demonstrates remarkable metabolic versatility, producing an extensive array of secondary metabolites with diverse chemical structures and biological activities. Research has identified approximately 346 distinct compounds from marine and terrestrial-derived A. terreus strains between 1987 and 2022, with 172 of these compounds demonstrating various biological activities [3]. The table below summarizes key metabolite classes produced by A. terreus:

Table: Major Secondary Metabolite Classes from Aspergillus terreus

| Metabolite Class | Representative Compounds | Biological Activities |

|---|---|---|

| Alkaloids | Giluterrin, Chaetominine, Spirotryprostatin A, Fumigaclavine C | Cytotoxic, antimicrobial [3] |

| Meroterpenoids | Territrems (A, B, C, B'), Asperterpenes | Acetylcholinesterase inhibition, BACE1 inhibition, tremorgenic [2] [3] |

| Polyketides | Lovastatin, Citrinin, Geodin | Cholesterol-lowering, mycotoxin [3] |

| Quinones | Asterriquinone, Emodin | Antitumor, antioxidant [3] |

| Butenolides | Butyrolactone I | Antioxidant, antidiabetic, antitumor [3] |

The chemodiversity of A. terreus metabolites reflects the activation of numerous biosynthetic gene clusters within the fungal genome. Research indicates that most fungal biosynthetic gene clusters remain silent or expressed at low levels under standard laboratory conditions [3]. Effective strategies to activate these cryptic pathways include the OSMAC approach (altering culture conditions), co-culture techniques (interspecies crosstalk), and chemical-epigenetic methods using DNA methyltransferase or histone deacetylase inhibitors [3].

Chemical Structure and Properties

Core Chemical Structure

This compound possesses a complex meroterpenoid structure characterized by a unique molecular framework that integrates elements of both terpenoid and polyketide biosynthetic origins. The compound features a fused ring system that forms the core scaffold, with specific functional groups contributing to its biological activity and physicochemical properties [1]. The territrem family shares structural similarities, with this compound serving as a biosynthetic precursor to other family members through various enzymatic modifications [1].

The three-dimensional configuration of this compound plays a crucial role in its biological activity, particularly in its interaction with acetylcholinesterase. While the complete elucidation of this compound's absolute stereochemistry was achieved through advanced analytical techniques, including the Kakisawa-Kashman modification of the Mosher NMR method applied to related compounds, it shares the characteristic structural features that define the territrem family [1].

Key Physicochemical Properties

This compound exhibits specific physicochemical characteristics that influence its isolation, purification, and analytical detection. The following table summarizes the fundamental properties of this compound based on experimental data:

Table: Physicochemical Properties of this compound

| Property | Characteristics | Experimental Context |

|---|---|---|

| Solubility | Soluble in chloroform, ethyl acetate; moderately soluble in methanol; insoluble in water | Extraction from rice cultures using chloroform [1] |

| Chromatographic Behavior | Separable by silica gel column chromatography using benzene-ethyl acetate solvent systems | Isolation and purification [1] |

| Fluorescence | Exhibits characteristic fluorescence under UV light | Detection and quantification [5] |

| Stability | Relatively stable when purified; susceptible to alkaline cleavage | Structural studies [1] |

The structural integrity of this compound can be compromised under specific conditions. Research has demonstrated that alkaline hydrogen peroxide cleaves territrem B (a closely related analog) to yield 3,4,5-trimethoxy benzoic acid, suggesting that this compound likely undergoes similar cleavage reactions due to shared structural elements in its aromatic moiety [1]. This cleavage reaction provides valuable insight into the structural components of this compound and has been utilized in analytical characterization.

Biosynthesis and Production

Biosynthetic Pathways

The biosynthesis of this compound in Aspergillus terreus follows the meroterpenoid pathway, which hybridizes terpenoid precursors with polyketide-derived components. Meroterpenoids are defined as natural products of mixed biosynthetic origin that incorporate partial terpenoid skeletons along with other biosynthetic elements [2]. The term itself derives from the Greek "meros" (partial) and "terebinth" (terpentine, source of terpenes), reflecting their hybrid nature [2].

The precise biosynthetic route to this compound remains partially characterized, though it shares early steps with other fungal meroterpenoids. The pathway initiates with the assembly of a polyketide core, followed by terpenoid incorporation via prenyl transferases that add isoprenoid units derived from the mevalonate pathway [2]. This hybrid intermediate then undergoes extensive enzymatic modifications including cyclization, oxidation, and rearrangement reactions to form the characteristic territrem skeleton [3]. The final biosynthetic steps likely involve specific oxidative modifications and ring closure reactions that distinguish this compound from other territrems [1].

The biosynthetic pathway of this compound illustrating the key enzymatic steps from primary metabolites to the final this compound structure:

This compound Biosynthetic Pathway

Production Optimization

Maximizing this compound production requires careful culture condition optimization and implementation of specific metabolic engineering strategies:

OSMAC Approach: Systematic variation of culture parameters (media composition, temperature, aeration, incubation time) significantly influences territrem yield [3]. Complex media rich in carbon sources generally enhance secondary metabolite production.

Co-culture Techniques: Culturing A. terreus with other microorganisms can activate silent biosynthetic gene clusters through interspecies interactions, potentially increasing territrem production or leading to novel analogs [3].

Epigenetic Modification: Addition of DNA methyltransferase inhibitors (e.g., 5-azacytidine) or histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid) can awaken cryptic biosynthetic gene clusters, enhancing this compound yield [3].

Substrate Optimization: Research indicates that rice-based substrates typically provide higher territrem yields compared to synthetic media, possibly due to the complex nutrient composition and physical structure that supports fungal growth and secondary metabolism [5].

Quantitative Production Data

Production in Food Contaminants

Territrem production by Aspergillus terreus exhibits significant strain-dependent and substrate-dependent variation. A comprehensive study examining territrem contamination in Egyptian food products revealed substantial differences in production levels across various substrates:

Table: Territrem Production by A. terreus Isolates from Food Sources

| Food Source | Territrem A | Territrem B | This compound |

|---|---|---|---|

| Bakery Products | 90% of isolates (Mean: 0.09 ppm) | 80% of isolates (Mean: 0.24 ppm) | Not detected [5] |

| Corn | 31.8% of isolates (Mean: 0.44 ppm) | Not specified | Not detected [5] |

| Rice | 66.7% of isolates (Mean: 5.28 ppm) | 77.8% of isolates (Mean: 1.79 ppm) | Not detected [5] |

The data demonstrates that rice substrates support the highest territrem production, with territrem A levels approximately 60 times greater than those observed in bakery products [5]. This substantial variation highlights the importance of substrate composition in influencing secondary metabolite production in fungi. The absence of this compound detection in food samples suggests either lower production under these conditions or possible degradation during the analytical process [5].

Laboratory Production Yields

Under optimized laboratory conditions, this compound production can be significantly enhanced. The original isolation procedure described by Ling et al. (1984) yielded sufficient quantities for structural characterization and biological testing [1]. Key factors influencing laboratory production include:

Strain Selection: Specific A. terreus strains demonstrate varying capabilities for this compound production, with isolates from certain environmental niches showing enhanced productivity [3].

Fermentation Conditions: Submerged fermentation typically provides lower territrem yields compared to solid-state fermentation, with rice as the substrate generally producing the highest yields [1].

Extraction Efficiency: this compound recovery is optimized using chloroform extraction followed by chromatographic purification, with solvent systems such as benzene-ethyl acetate mixtures providing effective separation from other territrems [1].

Bioactivity and Mechanism of Action

Acetylcholinesterase Inhibition

This compound exhibits potent anticholinesterase activity through a unique mechanism that distinguishes it from conventional acetylcholinesterase (AChE) inhibitors. While territrem B has been more extensively characterized, this compound shares the core structural features responsible for this activity [1]. The territrems exhibit noncovalent yet irreversible inhibition of AChE, representing a novel mechanism among known cholinesterase inhibitors [4].

Unlike conventional irreversible AChE inhibitors (e.g., organophosphates) that form covalent bonds with the catalytic serine residue, territrems appear to bind through strong noncovalent interactions that effectively irreversibly inhibit enzyme function [4]. This mechanism involves tight binding to a site distinct from the active center, potentially through allosteric interactions that alter the enzyme's conformation or block substrate access [4]. The following diagram illustrates the molecular interactions underlying territrem's inhibition mechanism:

Molecular mechanism of acetylcholinesterase inhibition by this compound:

This compound Inhibition Mechanism

Tremorgenic Activity

This compound demonstrates significant tremorgenic properties when administered to experimental animals via intraperitoneal injection [1]. The tremors induced by territrems are characterized as sustained whole-body tremors that require the functional integrity of motor nerve endings for their induction [1]. The tremorgenic activity of this compound is quantitatively distinct from other territrems, with territrem B' (a derivative) showing greatly reduced tremorgenic effects despite maintaining similar three-dimensional structure [1].

The relationship between AChE inhibition and tremor induction remains partially characterized. While AChE inhibition certainly contributes to the neurotoxic effects, additional mechanisms may potentiate the tremorgenic activity, possibly involving other neurotransmitter systems or direct effects on neuromuscular junctions [1].

Spectrum of Biological Activities

Beyond their well-characterized neuroactive properties, territrems and related meroterpenoids from A. terreus exhibit additional biological activities:

Insecticidal Effects: Territrems demonstrate toxicity against insect pests such as the corn earworm (Helicoverpa zea), with in vitro inhibition of insect acetylcholinesterase comparable to or exceeding the potency of paraoxon, a potent organophosphate insecticide [1].

Antifouling Activity: Territrem derivatives show promise as natural antifouling agents, with AChE inhibition serving as a sensitive biomarker for this application. The inhibition of cholinesterase activity in fouling organisms disrupts settlement and attachment processes [6].

Potential Neuroprotective Applications: Recent research has explored the therapeutic potential of meroterpenoids with AChE inhibitory activity for neurodegenerative diseases, though this application remains investigational for this compound specifically [2].

Experimental Protocols

Isolation and Purification

The following optimized protocol allows efficient isolation of this compound from rice cultures of Aspergillus terreus:

Fermentation: Inoculate Aspergillus terreus strain (e.g., 23-1) onto sterile rice medium (100 g rice, 120 mL distilled water in 1 L Erlenmeyer flask). Incubate statically at 25-28°C for 14-21 days [1].

Extraction: Terminate fermentation by adding chloroform (200 mL per 100 g culture). Macerate the culture and extract overnight with stirring. Filter through cheesecloth and repeat extraction twice with fresh chloroform. Combine chloroform extracts and concentrate under reduced pressure to obtain crude extract [1].

Primary Separation: Subject crude extract to silica gel column chromatography (200-300 mesh) using stepwise elution with benzene-ethyl acetate mixtures (from 100:0 to 70:30 v/v). Collect fractions based on TLC monitoring (silica gel GF254, benzene-ethyl acetate 85:15) with UV visualization at 254 nm [1].

This compound Purification: Further purify this compound-containing fractions using preparatory TLC (silica gel GF254, benzene-ethyl acetate 85:15) or repeated silica gel column chromatography with optimized solvent systems [1].

Quantification and Analysis

HPLC Analysis:

- Column: Reverse-phase C18 (250 × 4.6 mm, 5 μm)

- Mobile phase: Acetonitrile-water (70:30 to 85:15 gradient)

- Flow rate: 1.0 mL/min

- Detection: Fluorescence detection (excitation 330 nm, emission 460 nm) or UV at 254 nm [5]

TLC Densitometry:

- Stationary phase: Silica gel GF254 plates

- Mobile phase: Chloroform-acetone (95:5)

- Detection: Fluorodensitometry at 365 nm

- Quantification: Comparison with standard curves of authentic this compound [5]

Activity Assessment

Acetylcholinesterase Inhibition Assay:

- Enzyme source: Electric eel AChE or rat brain homogenate

- Substrate: Acetylthiocholine iodide

- Detection: Ellman's method (412 nm)

- Incubation: Pre-incubate enzyme with this compound for 30-60 minutes before substrate addition

- Controls: Include neostigmine as positive control [4]

Tremorgenic Activity Evaluation:

- Animal model: Mice (18-22 g)

- Administration: Intraperitoneal injection

- Dosing: 0.1-5 mg/kg this compound in vehicle (DMSO or propylene glycol)

- Observation: Monitor for tremor onset, duration, and intensity using standardized scoring systems [1]

Research Applications and Future Perspectives

Potential Therapeutic Applications

The unique mechanism of AChE inhibition exhibited by this compound presents intriguing therapeutic possibilities despite its neurotoxic profile. With appropriate structural modification to reduce toxicity while maintaining target engagement, territrem-derived compounds could potentially address several therapeutic areas:

Neurodegenerative Disorders: The potent AChE inhibition suggests potential application in Alzheimer's disease treatment, though the irreversible nature of inhibition presents significant challenges [2]. Current research focuses on understanding the structural determinants of irreversibility to design reversible analogs.

Antifouling Applications: Territrem derivatives show promise as environmentally compatible antifoulants through their inhibition of AChE in fouling organisms, which disrupts settlement and attachment processes [6]. This application capitalizes on the natural bioactivity while potentially minimizing environmental impact compared to conventional biocides.

Current Research Gaps and Future Directions

Despite decades of research, significant knowledge gaps remain regarding this compound:

Biosynthetic Pathway Elucidation: The complete this compound biosynthetic pathway requires further characterization, including identification of key enzymes and regulatory elements [3]. Genomic approaches combined with heterologous expression could facilitate complete pathway elucidation.

Molecular Target Characterization: Detailed structural biology studies are needed to characterize the precise molecular interactions between this compound and acetylcholinesterase, which would inform rational drug design approaches [4].

Toxicological Profile: Comprehensive toxicological studies examining chronic exposure effects and organ-specific toxicity are lacking but essential for assessing potential applications [1].

Production Optimization: Advanced metabolic engineering approaches, including CRISPR-based genome editing, could significantly enhance this compound production for research and potential applications [3].

References

- 1. [PDF] Isolation, chemical structure, acute toxicity... | Semantic Scholar [semanticscholar.org]

- 2. Meroterpenoids from Terrestrial and Marine Fungi [pmc.ncbi.nlm.nih.gov]

- 3. Unearthing the fungal endophyte Aspergillus terreus for... [fungalbiolbiotech.biomedcentral.com]

- 4. Territrem B, a Tremorgenic Mycotoxin That Inhibits ... [sciencedirect.com]

- 5. (PDF) Aspergillus terreus and its toxic metabolites as a food... [academia.edu]

- 6. Review on Molecular Mechanisms of Antifouling Compounds [mdpi.com]

Current Understanding of Territrem Biosynthesis

Territrems are fungal meroterpenoids, which are hybrid natural products partially derived from terpenoid and polyketide precursors [1] [2]. The core biosynthetic logic for territrems is believed to follow a common pattern for fungal meroterpenoids, though the exact sequence for Territrem C is not yet fully mapped.

Early radiolabeling studies on the closely related Territrem B in Aspergillus terreus provided the first clues. It was demonstrated that the aromatic moiety is derived from shikimate and methionine, while the non-aromatic, terpenoid portion is built from mevalonate [3].

The general pathway is thought to involve several key phases [2]:

- Synthesis of the polyketide core

- Prenylation of the core with a farnesyl chain

- Oxidation and cyclization of the prenyl chain to form the complex terpenoid skeleton

- Further tailoring modifications (oxidations, methylations, etc.)

However, the specific biosynthetic gene cluster (BGC) for territrems remains unidentified. Without this genetic information, the precise order of cyclization, the full set of required enzymes, and the intermediates leading specifically to this compound are areas of active research.

Relevant Experimental Methodologies

The following table summarizes key experimental approaches from research on related meroterpenoids that would be applicable for elucidating the this compound pathway.

| Methodology | Application in Pathway Elucidation | Key Considerations |

|---|---|---|

| Precursor Feeding Studies [3] | Tracing incorporation of labeled precursors (e.g., $^{14}$C-acetate, $^{3}$H-mevalonate) to define biosynthetic building blocks. | Requires optimized culture conditions and sensitive analytical techniques (e.g., HPLC-Radio detection). |

| Genome Mining & Gene Cluster Identification [1] [4] | Identifying candidate BGCs by searching fungal genomes for genes encoding Non-Reducing Polyketide Synthases (NR-PKS) and Prenyltransferases (PTase). | Fungal meroterpenoid genes can be in separate clusters [1], complicating identification. |

| Heterologous Expression [5] [4] | Reconstituting candidate genes in a tractable host (e.g., Aspergillus oryzae) to confirm cluster function and pathway steps. | Essential for proving gene cluster function and characterizing intermediates. |

| In vitro Enzyme Assays [4] | Characterizing the function of individual purified enzymes, defining substrate specificity and reaction products. | Requires stable enzyme expression and purification, and access to proposed substrates. |

Proposed Workflow for Pathway Elucidation

Based on strategies used for other fungal meroterpenoids like pyripyropene and austinol [1] [4], the following workflow provides a logical roadmap for investigating the this compound pathway. This process integrates genomics, metabolomics, and molecular biology techniques.

A proposed research workflow for elucidating the this compound biosynthetic pathway, integrating genomic and biochemical approaches.

Research Gaps and Future Directions

The most significant challenge is the absence of a defined biosynthetic gene cluster (BGC) for territrems [2]. Future research should prioritize:

- Advanced Genome Mining: Systematically searching the genome of a territrem-producing strain for a NR-PKS gene and nearby or separated prenyltransferase genes, a known arrangement in some fungi [1].

- Comparative Genomics: Comparing genomes of territrem-producing and non-producing fungi to pinpoint the specific genetic locus responsible.

- Pathway Engineering: Once identified, engineering the pathway in a heterologous host could enable the production of novel territrem analogs for drug development.

References

- 1. Two separate gene clusters encode the biosynthetic pathway ... [pmc.ncbi.nlm.nih.gov]

- 2. of fungal meroterpenoids - Natural Product Reports... Biosynthesis [pubs.rsc.org]

- 3. of Biosynthesis by Aspergillus terreus - PMC Territrems [pmc.ncbi.nlm.nih.gov]

- 4. Reconstitution of a fungal meroterpenoid biosynthesis reveals the... [nature.com]

- 5. Precise cloning and tandem integration of large polyketide... [microbialcellfactories.biomedcentral.com]

Source, Isolation, and Chemical Properties

Territrem C is a secondary metabolite produced by the fungus Aspergillus terreus. The table below summarizes its core properties and isolation methodology.

| Property | Description |

|---|---|

| Natural Source | Rice cultures of Aspergillus terreus (strain 23-1) [1] [2] |

| Molecular Formula | C₂₈H₃₂O₉ [1] [3] [2] |

| Molecular Weight | 512.6 g/mol [3] |

| CAS Number | 89020-33-7 [3] |

| Purity | >95% by HPLC (commercial standard) [3] |

| Synonym | A tremorgenic mycotoxin [1] [2] |

Isolation & Separation Workflow: The following diagram outlines the general isolation and cleanup process for this compound and related territrems from rice culture, based on methods developed for territrems A and B [4].

Biological Activity and Toxicity

Territrems are potent and specific inhibitors of acetylcholinesterase (AChE). The table below compares the half-maximal inhibitory concentration (IC₅₀) of this compound with its analogs.

| Compound | IC₅₀ for Acetylcholinesterase | Notes |

|---|---|---|

| This compound | 1.5 × 10⁻⁸ M [5] | Most potent among natural territrems |

| Territrem B | 1.9 × 10⁻⁸ M [5] | Can be derived from methylation of this compound [1] [2] |

| Territrem A | 2.4 × 10⁻⁸ M [5] | - |

Key Characteristics of Activity:

- Irreversible Inhibition: The binding of territrems to AChE is non-competitive and irreversible. Enzyme activity does not recover after dialysis or dilution of the inhibited enzyme [5].

- High Specificity: Territrems potently inhibit AChE but have no inhibitory effect on butyrylcholinesterase (BtChE), demonstrating high specificity [5].

- Acute Toxicity: The compound is tremorgenic. In mice, intraperitoneal administration induces tremors in the hind limbs within 10 minutes. The median effective dose for this compound is slightly lower than for territrems A or B [3].

The mechanism of action involves territrem binding to acetylcholinesterase, leading to irreversible enzyme inhibition and subsequent accumulation of acetylcholine. This disrupts normal neuromuscular signaling, causing the observed tremors [3] [5].

Research Application Notes

For researchers investigating this compound:

- Commercial Availability: this compound is available as a purified standard from specialty chemical suppliers like BioAustralis, provided in solutions of methanol or DMSO [3].

- Key Research Use: Its primary research application is as a highly specific, irreversible inhibitor of acetylcholinesterase in mechanistic studies [5].

References

- 1. Isolation, chemical structure, acute toxicity, and some ... [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, chemical structure, acute toxicity, and some physicochemical... [pubmed.ncbi.nlm.nih.gov]

- 3. - Bioaustralis Fine Chemicals this compound [bioaustralis.com]

- 4. Solvent systems for improved isolation and separation of ... [pmc.ncbi.nlm.nih.gov]

- 5. Territrems - Journal of Biomedical Science [link.springer.com]

Comprehensive Technical Guide: Territrem C - Fungal Origin, Structure, Activity, and Research Methodologies

Introduction to Territrem C and Its Significance

This compound is a highly oxygenated meroterpenoid mycotoxin first isolated from the fungus Aspergillus terreus strain 23-1. It belongs to the territrem family of secondary metabolites, which are characterized by their potent tremorgenic properties and unique structural features combining terpenoid and polyketide biosynthetic elements. This compound was initially identified in 1984 during investigations of tremorgenic compounds from rice cultures of Aspergillus terreus that also produced territrems A and B [1]. The territrems have attracted significant research interest due to their remarkable biological activities, particularly their potent inhibition of acetylcholinesterase (AChE), which suggests potential applications in neurodegenerative disease research and drug development [2] [3].

The discovery of this compound expanded the structural diversity of known fungal meroterpenoids and provided important insights into the biosynthetic capabilities of Aspergillus species. Meroterpenoids represent a structurally diverse class of natural products characterized by hybrid structures derived from both terpenoid and polyketide biosynthetic pathways [2]. The significance of this compound extends beyond its toxicological properties to encompass its potential as a lead compound for developing therapeutic agents targeting neurological conditions, particularly given the growing interest in meroterpenoids for their neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's [2].

Fungal Origins and Biosynthesis

Producing Organisms and Distribution

This compound is primarily produced by various fungal species, with initial discovery in Aspergillus terreus. Research has revealed that this meroterpenoid has a broader taxonomic distribution beyond its original source. The following table summarizes the known producing fungi and their sources:

Table: Fungal Producers of this compound

| Fungal Species | Source/Origin | References |

|---|---|---|

| Aspergillus terreus 23-1 | Rice cultures, soil fungus | [1] [4] |

| Penicillium echinulatum pt-4 | Marine red alga Chondrus ocellatus (endophytic) | [5] |

The isolation of this compound from both terrestrial and marine fungal sources demonstrates the ecological diversity of producing organisms and suggests that the genetic machinery for its biosynthesis is distributed across different fungal taxa [1] [5]. The discovery of this compound in a marine-derived Penicillium species indicates that the capacity to produce this compound is not restricted to Aspergillus genera and may be more widespread in the fungal kingdom than previously recognized [5].

Biosynthetic Pathways

The biosynthesis of this compound follows the characteristic meroterpenoid pathway combining shikimate-derived aromatic precursors with terpenoid building blocks. Radioactive tracer studies using Aspergillus terreus have provided crucial insights into the biosynthetic origins of the carbon skeleton:

Aromatic moiety: Incorporation studies with [U-(^{14})C]shikimate, L-[methyl-(^{14})C]methionine, and L-[methyl-(^{3})H]methionine demonstrated that the radioactivity of territrem B (a closely related analog) was located mainly on its aromatic moiety [4]. Alkaline hydrogen peroxide cleavage of territrem B yielded 3,4,5-trimethoxy benzoic acid, confirming the shikimate pathway origin of this portion of the molecule [4].

Terpenoid moiety: When [2-(^{14})C]mevalonate was used as a precursor, the radioactivity was incorporated primarily into the nonaromatic portion of the molecule, confirming its terpenoid origin [4].

Regulatory control: Mevinolin (lovastatin), a specific inhibitor of β-hydroxy-β-methylglutaryl-CoA (HMG-CoA) reductase, effectively inhibited territrem production when [U-(^{14})C]acetate was the precursor, but did not inhibit incorporation from [2-(^{14})C]mevalonate [4]. This demonstrates that the mevalonate pathway is essential for territrem biosynthesis and that HMG-CoA reductase is a key regulatory enzyme in the production of these meroterpenoids.

The following diagram illustrates the overall biosynthetic pathway of this compound:

Figure: Biosynthetic pathway of this compound showing primary precursor incorporation and regulatory control by mevinolin

The biosynthetic studies demonstrate that this compound arises from the convergence of multiple metabolic pathways, with the shikimate pathway contributing the aromatic portion and the mevalonate pathway providing the terpenoid components [4]. This hybrid biosynthesis is characteristic of meroterpenoids and accounts for their significant structural diversity and biological activities [2].

Structural Characteristics and Physicochemical Properties

Molecular Structure and Key Features

This compound possesses a complex meroterpenoid structure with the molecular formula C({28})H({32})O(_{9}) and a molecular weight of 512.6 g/mol [3]. The compound features an α-pyrone core structure characteristic of the territrem family, with specific modifications that distinguish it from other related compounds. The spectral and chemical evidence indicates that the structural difference between this compound and territrem B lies primarily in their phenyl moieties: this compound contains a 4-hydroxy-3,5-dimethoxy phenyl group, while territrem B possesses a 3,4,5-trimethoxy phenyl group [1].

This structural variation has significant implications for the compound's physicochemical properties and biological activity. The presence of the phenolic hydroxyl group in this compound increases its molecular polarity compared to territrem B and influences its hydrogen-bonding capacity. The conversion between these structures has been experimentally demonstrated: territrem B can be obtained by methylation of this compound with dimethyl sulfate, confirming their structural relationship [1]. The three-dimensional structure of this compound maintains the characteristic folded conformation of territrems, which is essential for their biological activity.

Comparison with Structural Analogs

The territrem family includes several structurally related compounds, with territrems A, B, and C being the most extensively characterized. The following table compares key structural and physicochemical properties of these analogs:

Table: Structural and Physicochemical Comparison of Territrem Compounds

| Property | This compound | Territrem B | Territrem A |

|---|---|---|---|

| Molecular Formula | C~28~H~32~O~9~ | C~29~H~34~O~9~ | Not specified in results |

| Molecular Weight | 512.6 [3] | ~526 (calculated) | Not specified |

| Phenyl Substituents | 4-hydroxy-3,5-dimethoxy | 3,4,5-trimethoxy | Similar to territrem B [1] |

| Tremorgenic Potency | Moderate | Varies by analog | Most potent [3] |

| Acute Toxicity | Lower than territrem A/B [3] | Intermediate | Highest toxicity [3] |

The structure-activity relationships within the territrem family demonstrate that subtle modifications to the phenyl moiety significantly influence biological activity. The presence of a free phenolic hydroxyl group in this compound, compared to the fully methoxylated analog in territrem B, contributes to differences in hydrogen bonding capacity, electron distribution, and overall molecular topography that ultimately affect interactions with biological targets like acetylcholinesterase [1] [6].

Biological Activities and Mechanisms of Action

Acetylcholinesterase Inhibition

This compound exhibits potent inhibition of acetylcholinesterase (AChE), which represents one of its most pharmacologically significant activities. The territrems as a class are known to be potent inhibitors of eel acetylcholinesterase, with this compound showing significant activity [3]. The mechanism of AChE inhibition by territrems is particularly interesting as they exhibit a noncovalent yet irreversible binding mechanism, which is unusual for enzyme inhibitors [7].

This unique inhibition mechanism differs fundamentally from those of conventional AChE inhibitors. Typical irreversible inhibitors like diisopropylfluorophosphate form covalent bonds with the active site serine residue, while competitive inhibitors such as donepezil and tacrine engage in reversible interactions. In contrast, territrems appear to bind through such strong noncovalent interactions that their inhibition effectively becomes irreversible under physiological conditions [7]. This suggests that territrems may bind to a unique site on the AChE enzyme or induce conformational changes that result in exceptionally tight binding.

Tremorgenic Activity and Acute Toxicity

This compound is classified as a tremorgenic mycotoxin due to its ability to induce sustained tremors in experimental animals. Following intraperitoneal administration in mice, this compound leads to the onset of tremors in the hind limbs within 10 minutes [3]. The tremorgenic potency of this compound is slightly lower than that of territrem A but comparable to territrem B, indicating structure-specific effects on this neurological activity.

The site of tremorgenic action of territrems has been localized to the peripheral nervous system, specifically at motor nerve endings [7]. Functional integrity of the motor nerve ending is necessary for the induction of sustained whole-body tremors. The current understanding suggests that territrems act at the presynaptic site of motor nerves, potentiating the release of acetylcholine, which may result from their AChE inhibition leading to acetylcholine accumulation and subsequent enhanced neurotransmission [3].

Neuroprotective Potential

Despite its toxicity at higher doses, this compound and related meroterpenoids show promise for neuroprotective applications in neurodegenerative diseases. Meroterpenoids as a class have demonstrated multiple mechanisms relevant to neuroprotection, including anti-acetylcholinesterase, antioxidant, BACE1 inhibition, and anti-inflammatory activities [2]. These combined activities address multiple pathological pathways in neurodegenerative conditions like Alzheimer's disease.

Specifically, terreusterpenes and spiroterreusnoids from Aspergillus terreus have shown inhibitory activity against both acetylcholinesterase and BACE1 (β-site APP-cleaving enzyme 1), with IC(_{50}) values for BACE1 ranging from 5.86 to 27.16 µM and for AChE from 22.18 to 32.51 µM [2]. The multi-target action of these meroterpenoids makes them particularly attractive for neurodegenerative diseases, which typically involve complex, multifactorial pathologies that may require addressing multiple therapeutic targets simultaneously.

Experimental Protocols and Research Methodologies

Extraction and Isolation Procedures

The extraction and isolation of this compound from fungal cultures follows a well-established protocol that can be adapted based on the producing organism and scale requirements. The standard methodology involves:

Culture Conditions: Aspergillus terreus 23-1 is typically cultivated in potato-dextrose liquid media or rice cultures for approximately 8-14 days to allow for substantial territrem production [4]. For marine-derived fungi such as Penicillium echinulatum, appropriate marine-based media are employed to maintain the ecological context of the isolate [5].

Extraction: The fungal mycelia and culture broth are extracted with chloroform, either at room temperature or with heating, to recover the territrems [1] [4]. Chloroform has been identified as the most effective solvent for territrem extraction based on comparative studies [8].

Purification: The crude chloroform extract is subjected to sequential chromatographic separations. Initial purification uses silica gel column chromatography with benzene-ethyl acetate gradients [8]. Further refinement employs thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to obtain pure this compound [8]. Specific solvent systems have been optimized for improved isolation and separation of territrems A and B, which can be adapted for this compound [8].

Quantification and Analysis Methods

Accurate quantification of this compound in complex mixtures requires specialized analytical approaches. Two principal methods have been developed and validated:

TLC-Fluorodensitometry: This method leverages the native fluorescence of territrems for detection and quantification. Samples are applied to TLC plates alongside standards, developed in appropriate solvent systems, and quantified using a fluorodensitometer [8]. The method offers good sensitivity and is relatively accessible for most laboratories.

Reverse-Phase HPLC: This represents the gold standard for territrem quantification. Separation is typically achieved using C18 columns with acetonitrile-water or methanol-water mobile phases. Detection employs UV absorption or fluorescence detection, with the latter providing enhanced specificity and sensitivity [8]. HPLC allows for simultaneous quantification of multiple territrems in a single analysis.

Activity Testing Protocols

Evaluation of this compound's biological activities follows standardized experimental approaches:

Acetylcholinesterase Inhibition Assay: The inhibitory activity against AChE is typically measured using spectrophotometric methods based on Ellman's assay or modifications thereof. The assay mixture includes acetylthiocholine as substrate, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as chromogen, and the enzyme source (commonly electric eel AChE or mammalian brain homogenates) [3] [7].

Tremorgenic Activity Assessment: In vivo tremorgenic activity is evaluated using rodent models, typically mice. Compounds are administered via intraperitoneal injection, and animals are observed for the onset, duration, and intensity of tremors. Dose-response relationships are established to compare relative potencies of different territrems [3].

Acute Toxicity Testing: The LD(_{50}) values are determined using standard toxicological protocols in rodent models, with territories administered via relevant routes (oral, intraperitoneal) and mortality monitored over specified periods [1].

Research Applications and Future Directions

Potential Therapeutic Applications

The unique biological profile of this compound suggests several potential therapeutic applications, particularly in the realm of neurological disorders:

Neurodegenerative Disease Research: The potent and unique AChE inhibition exhibited by this compound makes it a valuable chemical tool for studying cholinergic neurotransmission and its role in cognitive function. The noncompetitive, irreversible inhibition mechanism offers insights into allosteric regulation of AChE that may inform future drug design [7].

Lead Compound for Drug Development: With appropriate structural modification to reduce toxicity while maintaining efficacy, this compound could serve as a lead compound for developing novel symptomatic treatments for Alzheimer's disease and other conditions involving cholinergic deficit [2]. The meroterpenoid scaffold represents an underexplored chemotype in AChE inhibitor development.

Multi-Target Directed Ligand Development: The structural features of this compound provide opportunities for creating multi-target directed ligands that address multiple pathological aspects of neurodegenerative diseases simultaneously, such as combining AChE inhibition with β-amyloid reduction or anti-oxidant activity [2].

Toxicity and Safety Considerations

While this compound shows therapeutic potential, its tremorgenic properties and acute toxicity present significant challenges for development as a therapeutic agent. The tremorgenic activity, though a liability for drug development, provides opportunities for studying neurological mechanisms:

The peripheral site of action and requirement for intact motor nerve function make territrems valuable tools for investigating presynaptic modulation of neurotransmitter release [7].

Structure-activity relationship studies indicate that specific structural modifications can reduce tremorgenic activity while maintaining AChE inhibition, suggesting possibilities for toxicity mitigation through rational drug design [7].

The dose-dependent nature of this compound's effects highlights the importance of exposure optimization in potential therapeutic applications [3].

Emerging Research Opportunities

Several promising research directions remain underexplored for this compound and related meroterpenoids:

Biosynthetic Engineering: The elucidation of the territrem biosynthetic pathway opens possibilities for metabolic engineering to produce analogs with improved therapeutic indices [4]. Genetic manipulation of producing organisms could yield novel derivatives not accessible through chemical synthesis.

Marine Fungal Exploration: The discovery of this compound in marine-derived Penicillium species suggests that exploration of fungal diversity in specialized ecological niches may yield new territrem analogs with unique biological properties [5] [9].

Formulation Strategies: Advanced drug delivery approaches could potentially mitigate the toxicity issues associated with this compound while maintaining therapeutic effects at target sites, particularly for central nervous system applications.

Mechanism of Action Elucidation: Despite progress in understanding this compound's biological activities, the precise molecular targets and mechanisms underlying its tremorgenic effects and unusual AChE inhibition warrant further investigation using contemporary molecular and structural biology techniques.

References

- 1. Isolation, chemical structure, acute toxicity, and some physicochemical... [pubmed.ncbi.nlm.nih.gov]

- 2. Meroterpenoids from Terrestrial and Marine Fungi [pmc.ncbi.nlm.nih.gov]

- 3. - Bioaustralis Fine this compound Chemicals [bioaustralis.com]

- 4. of Biosynthesis by Aspergillus terreus - PMC Territrems [pmc.ncbi.nlm.nih.gov]

- 5. Meroterpenes from an algicolous strain of Penicillium echinulatum [pubmed.ncbi.nlm.nih.gov]

- 6. sciencedirect.com/topics/ pharmacology -toxicology-and... [sciencedirect.com]

- 7. [PDF] Isolation, chemical structure , acute toxicity... | Semantic Scholar [semanticscholar.org]

- 8. Chromatographic quantitation of territrems A, B, and C , tremorgenic... [link.springer.com]

- 9. Bioprospecting Marine Fungi from the Plastisphere [pmc.ncbi.nlm.nih.gov]

Chemical Identity & Quantitative Data of Territrem C

The table below summarizes the core physicochemical and biological data for Territrem C.

| Property | Specification |

|---|---|

| CAS Number | 89020-33-7 [1] |

| Molecular Formula | C₂₈H₃₂O₉ [2] [1] |

| Molecular Weight | 512.20 (cited in 1984) / 512.552 (modern calculation) [2] [1] |

| Chemical Name | (4aR)-4a,6,6a,12,12a,12b-Hexahydro-4aβ,12aβ-dihydroxy-9-(3,5-dimethoxy-4-hydroxyphenyl)-4,4,6aα,12bα-tetramethyl-4H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione [1] |

| Nature | Tremorgenic mycotoxin [2] [1] |

| Producing Organism | Aspergillus terreus 23-1 [2] |

| Acute Toxicity | Induces tremors in mice via intraperitoneal injection [2] [3] |

| Mechanism of Action | Inhibition of acetylcholinesterase in peripheral nerve endings [1] |

| Key Structural Difference from Territrem B | Possesses a 4-hydroxy-3,5-dimethoxyphenyl group. Territrem B has a 3,4,5-trimethoxyphenyl group [2] |

Experimental Protocols & Research Methodologies

The following sections detail the key experimental approaches used in the foundational research on this compound.

Isolation and Purification

This compound was isolated from rice cultures of the fungus Aspergillus terreus 23-1 [2] [3].

- Extraction: The fungal rice culture was extracted with hot chloroform [2] [3].

- Separation: The crude extract containing Territrems A, B, and C was separated using silica gel column chromatography. The mixture was eluted with a solvent system of benzene-ethyl acetate [3].

- Isolation: This chromatographic process allowed for the isolation of the pure this compound compound from the other co-produced territrems [2].

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectral, chemical, and comparative evidence [2].

- Spectral Evidence: Researchers used spectroscopic methods to analyze the compound's structure.

- Comparative Evidence: The spectral data indicated that the structural difference between this compound and the known Territrem B was in their phenyl moieties [2].

- Chemical Evidence: To confirm this, this compound was methylated using dimethyl sulfate. This chemical reaction successfully converted this compound into Territrem B, providing definitive proof that the only difference was the presence of a hydroxy group in this compound instead of a methoxy group in Territrem B [2].

Acute Toxicity Testing

The tremorgenic activity, which defines its acute toxicity, was assessed through in vivo models [2] [3].

- Model Organism: Mice.

- Route of Administration: Intraperitoneal injection.

- Observed Effect: The compound induced sustained whole-body tremors, confirming its neurotoxic, tremorgenic nature [3].

Visualizing the Research Workflow

The diagram below outlines the key stages of the experimental process for the isolation and characterization of this compound, as described in the research.

Research Gaps and Future Directions

The available data provides a foundational understanding, but several areas lack depth:

- Limited Quantitative Toxicology: The search results confirm tremorgenic activity but do not provide specific quantitative data, such as the median lethal dose (LD₅₀) or detailed dose-response relationships [2] [3].

- Mechanism Details: While acetylcholinesterase inhibition is identified, the precise molecular interactions and the "noncovalent yet irreversible" binding mechanism suggested for the closely related Territrem B are not detailed for this compound itself [3].

- Missing Protocols: Specific experimental parameters for bioassays (e.g., exact doses, animal models) and detailed analytical conditions are not fully elaborated in the retrieved excerpts.

Advice for Further Research

To build a more complete profile of this compound, you could:

- Consult Original Papers: Access the full-text articles from Applied and Environmental Microbiology (1984 and 1985) for granular methodological details [2] [3].

- Explore Later Studies: Search for more recent research that might have investigated its mechanism, synthesis, or potential applications in greater depth.

- Leverage Chemical Databases: Use the provided CAS Number (89020-33-7) to search specialized chemical and pharmacological databases for additional property and bioactivity data [1].

References

Chemical & Toxicological Profile of Territrem C

The following table summarizes the fundamental properties of Territrem C as established in the initial characterization studies.

| Property | Description |

|---|---|

| Chemical Name | This compound [1] [2] |

| CAS Number | 89020-33-7 [1] [2] |

| Molecular Formula | C₂₈H₃₂O₉ [1] [2] |

| Molecular Weight | 512.6 g/mol (or 512.552 g/mol) [1] [2] |

| Purity (Available Sample) | >95% by HPLC [1] |

| IUPAC Name | (4aR)-4a,6,6a,12,12a,12b-Hexahydro-4aβ,12aβ-dihydroxy-9-(3,5-dimethoxy-4-hydroxyphenyl)-4,4,6aα,12bα-tetramethyl-4H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione [2] |

| Acute Toxicity (Mice, IP) | Induces tremors in hind limbs within 10 minutes [1] |

| Mechanism of Action | Potent inhibitor of acetylcholinesterase (AChE); believed to act presynaptically at motor nerve endings to potentiate acetylcholine release [1] |

| Source Fungus | Aspergillus terreus [1] [2] |

Experimental Protocols from Initial Studies

The methodologies from the foundational research on this compound are detailed below.

Isolation & Purification

This compound was isolated from the chloroform extract of rice cultures of Aspergillus terreus 23-1. The initial crude extract was subjected to silica gel column chromatography. Based on studies of the related Territrem B, a solvent system like benzene-ethyl acetate was likely used for improved separation and purification [2] [3].

Structural Elucidation

The structure was determined through spectral and chemical evidence, showing a key difference from Territrem B in the phenyl moiety [2]:

- This compound: possesses a 4-hydroxy-3,5-dimethoxyphenyl group.

- Territrem B: possesses a 3,4,5-trimethoxyphenyl group. This was confirmed chemically by methylating this compound with dimethyl sulfate to produce Territrem B [2].

Acetylcholinesterase (AChE) Inhibition Assay

The territrems are potent inhibitors of acetylcholinesterase. The inhibitory activity was confirmed using eel acetylcholinesterase in bioassays [1]. Further studies on the closely related Territrem B revealed a unique non-covalent yet irreversible binding mechanism, which is distinct from covalent inhibitors like diisopropylfluorophosphate [3].

Acute Toxicity Testing in Mice

Tremorgenic activity was tested via intraperitoneal (IP) injection in mice. This compound caused the onset of tremors in the hind limbs within 10 minutes, requiring slightly lower median doses than Territrems A or B to induce the effect [1].

Research Context & Modern Relevance

The following diagram maps the characterization workflow and the key role of this compound in modern research, particularly in the study of acetylcholinesterase inhibition.

This compound research workflow from source to findings.

Research Implications & Future Directions

Initial characterization of this compound laid the groundwork for understanding its significance. The unique non-covalent yet irreversible inhibition of AChE, first detailed for the closely related Territrem B, makes the territrem class a valuable tool for studying enzyme kinetics and inhibitor binding modes [3]. This mechanism differs fundamentally from conventional drugs like donepezil, suggesting potential for novel therapeutic strategies.

The search for compounds targeting multiple neurological pathways is a leading frontier in neurodegenerative disease research. Multi-Target-Directed Ligands (MTDLs) are designed to modulate several targets simultaneously [4]. While this compound itself is a toxin and not a drug candidate, its well-defined mechanism as a potent AChE inhibitor makes it a reference point in virtual screening campaigns. These in silico methods screen vast compound libraries to identify new chemical entities with desired multi-target profiles, such as activity against AChE, MAO-B, and HDAC2 [4].

References

- 1. - Bioaustralis Fine Chemicals this compound [bioaustralis.com]

- 2. | 89020-33-7 this compound [chemicalbook.com]

- 3. [PDF] Isolation, chemical structure, acute toxicity... | Semantic Scholar [semanticscholar.org]

- 4. In Silico Identification of Multi-Target Ligands as Promising Hit ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Acetylcholinesterase Inhibition Assays

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a crucial enzyme that terminates nerve signals by hydrolyzing the neurotransmitter acetylcholine (ACh) at neuromuscular junctions and cholinergic synapses. Inhibition of AChE leads to acetylcholine accumulation, causing prolonged excitation and various toxic effects. While this forms the basis for organophosphate and carbamate pesticide toxicity, controlled AChE inhibition also has therapeutic applications, particularly in managing Alzheimer's disease symptoms [1] [2].

AChE inhibitors can be broadly classified as strong inhibitors (e.g., organophosphates, carbamates) used primarily as pesticides, or weak inhibitors with applications in treating neurodegenerative diseases like Alzheimer's, dementia with Lewy bodies, and Parkinson's disease [3]. Territrem B, a tremorgenic mycotoxin, has been reported to inhibit AChE through a noncovalent yet irreversible binding mechanism [4], suggesting that its analog, Territrem C, may share similar properties warranting systematic evaluation.

AChE Inhibition Assay Methodologies

Cell-Based AChE Inhibition Assay

This protocol utilizes the human neuroblastoma cell line (SH-SY5Y) to evaluate AChE inhibition in a biologically relevant context, maintaining native enzyme environment and cellular processes [1].

2.1.1 Materials and Equipment

- Cell line: Human neuroblastoma (SH-SY5Y) from ATCC

- Cell culture medium: F-12/Eagle's MEM (45:45) with 10% FBS, penicillin (50 U/mL), and streptomycin (50 μg/mL)

- Cell assay medium: Customized DMEM/F-12 without choline and phenol red, supplemented with 1% premium FBS

- Detection kits: Amplite Red fluorimetric or colorimetric acetylcholinesterase assay kit (AAT Bioquest)

- Equipment: CO₂ incubator, Multidrop Combi reagent dispenser, Pintool workstation, plate reader (ViewLux or EnVision)

- Consumables: 1536-well black wall/clear-bottom plates (cell culture treated, sterile)

2.1.2 Protocol Steps

- Cell preparation: Detach SH-SY5Y cells using 0.25% trypsin, centrifuge (900 rpm, 4 min), and resuspend in customized cell assay media at 500,000 cells/mL.

- Cell plating: Filter cell suspension through a strainer and dispense into 1536-well plates (2,000 cells/4 μL/well) using a Multidrop Combi dispenser.

- Incubation: Incubate plates overnight (18 h) at 37°C with 5% CO₂.

- Compound addition: Transfer 23 nL of test compounds (this compound), controls (DMSO), and positive controls (chlorpyrifos-oxon, BW284c51) using a Pintool station.

- Inhibition incubation: Incubate plates for 1 h at 37°C with 5% CO₂.

- Detection: Add 4 μL of Amplite Red detection solution or colorimetric detection solution using BioRAPTR FRD, incubate 40-90 min at room temperature.

- Signal measurement:

- For Amplite Red: Measure fluorescence (excitation 544 nm/emission 590 nm) using ViewLux plate reader

- For colorimetric: Measure absorbance (405 nm) using EnVision plate reader

- Counter-screen: Perform peroxidase inhibitor counter-screen for Amplite Red assay to identify false positives.

Table 1: Key Parameters for Cell-Based AChE Inhibition Assay

| Parameter | Specification | Notes |

|---|---|---|

| Cell density | 2,000 cells/well | 1536-well format |

| Compound volume | 23 nL/well | Pin transfer |

| Positive controls | Chlorpyrifos-oxon, BW284c51 | Concentration range recommended |

| Inhibition period | 1 hour | 37°C, 5% CO₂ |

| Detection incubation | 40-90 minutes | Room temperature |

| Signal detection | Fluorescence: Ex544/Em590 nm Absorbance: 405 nm | |

Recombinant Human AChE Inhibition Assay

This cell-free system uses recombinant human AChE for direct compound-enzyme interaction studies without cellular metabolism complexities [1].

2.2.1 Materials and Equipment

- Enzyme: Recombinant human AChE (Sigma-Aldrich)

- Detection kits: Amplite Green fluorimetric or colorimetric acetylcholinesterase assay kit (AAT Bioquest)

- Equipment: Multidrop Combi dispenser, Pintool station, BioRAPTR FRD, EnVision plate reader

- Buffers: Standard assay buffers as specified in detection kits

2.2.2 Protocol Steps

- Enzyme preparation: Dilute recombinant human AChE to 50 mU/mL (colorimetric) or 20 mU/mL (Amplite Green) in appropriate buffer.

- Enzyme dispensing: Add 4 μL of AChE solution to 1536-well plates using Multidrop Combi.

- Compound addition: Immediately transfer 23 nL of test compounds, DMSO control, or positive controls using Pintool.

- Inhibition incubation: Incubate 30 min at room temperature.

- Substrate addition: Add 4 μL of colorimetric or Amplite Green detection solution using BioRAPTR FRD.

- Reaction incubation: Incubate 10-30 min at room temperature.

- Signal measurement:

- Colorimetric: Measure absorbance at 405 nm

- Amplite Green: Measure fluorescence (excitation 490 nm/emission 520 nm)

Table 2: Key Parameters for Recombinant AChE Inhibition Assay

| Parameter | Colorimetric Assay | Fluorimetric (Amplite Green) |

|---|---|---|

| AChE concentration | 50 mU/mL | 20 mU/mL |

| Detection principle | Absorbance at 405 nm | Fluorescence: Ex490/Em520 nm |

| Inhibition period | 30 minutes | 30 minutes |

| Substrate incubation | 10-30 minutes | 10-30 minutes |

| Assay format | 1536-well plate | 1536-well plate |

AChE Inhibition Assay with Metabolic Activation

This protocol incorporates liver microsomes to detect pro-inhibitors that require metabolic activation to become potent AChE inhibitors, particularly relevant for organophosphate compounds [1].

2.3.1 Materials and Equipment

- Biological components: Recombinant human AChE, human or rat liver microsomes

- Cofactor: NADPH solution (freshly prepared)

- Detection: Colorimetric acetylcholinesterase assay kit

- Equipment: Similar to recombinant AChE assay

2.3.2 Protocol Steps

- Reaction mixture: Combine recombinant human AChE (50 mU/mL) with liver microsomes (0.25 mg/mL final concentration).

- Mixture dispensing: Add 3 μL of AChE-microsome mixture to 1536-well plates.

- Compound addition: Transfer 23 nL of test compounds or controls.

- Activation incubation: Incubate 30 min at room temperature.

- NADPH addition: Add 1 μL of NADPH solution to initiate metabolic reactions.

- Metabolic incubation: Incubate 20 min at room temperature.

- Detection: Add 4 μL of colorimetric detection solution, incubate 30-60 min.

- Signal measurement: Measure absorbance at 405 nm.

Detection Methodologies for AChE Inhibition

Modified Ellman's Method

The standard biochemical assay for AChE activity measurement based on hydrolysis of acetylcholine or acetylthiocholine [3].

Principle: AChE hydrolyzes acetylcholine to acetate and choline, or acetylthiocholine to acetate and thiocholine. Thiocholine reacts with DTNB (5,5'-dithiobis-2-nitrobenzoic acid) to produce yellow 5-thio-2-nitrobenzoate, measurable at 412 nm.

Modified Protocol:

- Incubate AChE with test compounds in appropriate buffer.

- Add substrate (acetylthiocholine) and incubate.

- Stop reaction and add DTNB for color development.

- Measure absorbance at 412 nm.

Advantages: Simple, cost-effective, adaptable to microplate format. Limitations: Restricted to pH 6.5-8.5, potential interference from -SH groups.

TLC-Bioautography

Combines thin-layer chromatography with enzymatic detection for rapid screening of complex mixtures [3].

Protocol:

- Separate test samples on silica gel TLC plates.

- Completely evaporate organic solvents.

- Spray with DTNB followed by AChE solution.

- After enzyme reaction, spray with acetylcholine substrate.

- White spots on orange/yellow background indicate AChE inhibitors.

Enhanced Version:

- Use acetylthiocholine as substrate

- AChE produces thiocholine, which reacts with Fast Blue B salt

- Purple background with white inhibition zones

- Increased sensitivity to 1 × 10⁻¹⁰ μg/L

LC-MS Combined with Modified Ellman's Method

Hyphenated technique combining separation, structural analysis, and activity detection [3].

Protocol:

- Separate sample components by liquid chromatography.

- Post-column mixing with AChE and substrate.

- Reaction mixture enters mass spectrometer for detection.

- Alternatively, use fluorescent substrate AMQI (7-acetoxy-1-methyl quinolinium iodide).

- Measure fluorescence of hydrolysis product HMQI.

Advantages: High sensitivity (0.3 nM for galanthamine), simultaneous structural identification. Limitations: Requires specialized equipment, potential substrate instability.

Experimental Design Considerations

Assay Selection Guide

Table 3: Comparison of AChE Inhibition Assay Formats

| Assay Format | Sensitivity | Throughput | Biological Relevance | Best Applications |

|---|---|---|---|---|

| Cell-based (SH-SY5Y) | Moderate | High | High (native cellular environment) | Initial screening, cellular effects |

| Recombinant AChE | High | Very high | Low (direct enzyme interaction) | Mechanism studies, potency ranking |

| Microsome-coupled | Moderate | High | Medium (metabolic activation) | Pro-inhibitor identification |

| Ellman's method | Moderate | Medium | Medium | Routine testing, academic research |

| TLC-bioautography | Low-medium | Low | Medium | Natural product screening |

| LC-MS coupled | Very high | Low | High | Purified compound characterization |

Controls and Validation

Essential Controls:

- Negative control: DMSO only (vehicle control)

- Positive controls: Chlorpyrifos-oxon (irreversible inhibitor), BW284c51 (reversible inhibitor)

- Blank wells: No enzyme control for background subtraction

- Reference standards: Known IC₅₀ compounds for assay validation

Validation Parameters:

- Z'-factor: >0.5 for robust assays

- Signal-to-background: >3:1 ratio

- Coefficient of variation: <20% for replicate samples

- Dose-response: Appropriate curve fitting (R² > 0.9)

Troubleshooting Guide

Common Issues and Solutions:

- High background: Optimize enzyme concentration, check substrate purity

- Poor reproducibility: Ensure consistent temperature, fresh reagent preparation

- Edge effects: Use proper sealing, humidity control during incubation

- Non-linear response: Dilute samples, check enzyme activity

- False positives: Include counter-screens for peroxidase activity (Amplite Red)

Workflow Diagram of AChE Inhibition Assay Strategies

The following diagram illustrates the strategic workflow for selecting and implementing appropriate AChE inhibition assays based on research objectives:

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput ... [pmc.ncbi.nlm.nih.gov]

- 2. Microorganism-Derived Molecules as Enzyme Inhibitors to ... [mdpi.com]

- 3. Research Advances and Detection Methodologies for ... [mdpi.com]

- 4. Territrem B, a Tremorgenic Mycotoxin That Inhibits ... [sciencedirect.com]

AChE Inhibition Assays: Application Notes for Territrem C

1. Background and Significance Acetylcholinesterase (AChE) is a key enzyme responsible for terminating nerve signals by hydrolyzing the neurotransmitter acetylcholine. AChE inhibitors are crucial for treating neurodegenerative diseases like Alzheimer's and for assessing the toxicity of certain chemicals and pesticides [1]. The evaluation of novel inhibitors like Territrem C requires robust, quantitative assays. Time-dependent inhibition, often overlooked in conventional analysis, can significantly impact potency assessment, as seen with the drug galantamine whose potency was underestimated by a factor of ~100 due to slow-binding kinetics [2]. Incorporating metabolic activation systems can also help identify pro-inhibitors that become active after transformation [3].

2. Experimental Design Considerations

- Assay Selection: The choice between cell-based, recombinant enzyme-based, or metabolism-integrated assays depends on the research question. Cell-based assays offer a more physiological context, while recombinant enzyme assays provide a direct, controlled measurement of inhibition [1].

- Time-Dependent Kinetics: For accurate assessment of inhibitor potency, especially for slow-binding inhibitors like this compound, pre-steady-state analysis of full reaction progress curves is recommended over traditional initial velocity measurements [2].

- Metabolic Activation: If this compound is suspected to be a pro-inhibitor (requiring metabolic activation to become active), incorporating liver microsomes into the assay is essential to avoid false negatives [3].

Summary of Quantitative Assay Parameters

The table below summarizes the key parameters for different AChE inhibition assay formats suitable for evaluating this compound.

| Parameter | Cell-Based Assay (Fluorimetric) | Recombinant AChE Assay (Colorimetric) | Metabolism-Incorporated Assay (Colorimetric) |

|---|---|---|---|

| AChE Source | SH-SY5Y neuroblastoma cells [1] | Recombinant human AChE (50 mU/mL) [1] | Recombinant human AChE + Liver Microsomes (0.25 mg/mL) [1] |

| Detection Method | Fluorescence (Ex/Em: 544/590 nm) [1] | Absorbance (405 nm) [1] | Absorbance (405 nm) [1] |

| Key Reagents | Amplite Red kit, assay medium [1] | Recombinant AChE, Ellman's reagent [1] | AChE, liver microsomes, NADPH [1] |

| Positive Controls | Chlorpyrifos-oxon, BW284c51 [1] | Chlorpyrifos-oxon, BW284c51 [1] | Organothiophosphates (e.g., Chlorpyrifos) [3] |

| Incubation Time | 1 hour (compound + cells) [1] | 30 minutes (compound + enzyme) [1] | 30 minutes (compound + enzyme + microsomes) [1] |

| Data Output | IC₅₀ (µM) | IC₅₀ (µM), Inhibition Mechanism (Ki) | IC₅₀ (µM) with/without metabolism |

Detailed Experimental Protocols

Protocol 1: Cell-Based AChE Inhibition Assay (Fluorimetric) [1]

This protocol uses human neuroblastoma cells (SH-SY5Y) to assess inhibition in a physiological context.

- Cell Preparation: Detach SH-SY5Y cells using 0.25% trypsin and centrifuge at 900 rpm for 4 minutes. Suspend cells at 500,000 cells/mL in customized DMEM/F-12 assay medium (without choline and phenol red).

- Cell Plating: Dispense 4 µL of cell suspension (2,000 cells/well) into sterile, cell culture-treated 1536-well plates using a multidrop dispenser. Incubate plates overnight (18 hours) at 37°C and 5% CO₂.

- Compound Transfer: Transfer 23 nL of test compounds (this compound), negative control (DMSO), and positive controls (e.g., Chlorpyrifos-oxon) to the assay plates using a pintool station.

- Inhibition Incubation: Incubate the plates for 1 hour at 37°C and 5% CO₂ to allow interaction between this compound and cellular AChE.

- Detection: Add 4 µL of Amplite Red fluorimetric detection solution to each well using a flying reagent dispenser (FRD). Incubate plates for 40-90 minutes at room temperature.

- Measurement: Measure fluorescence intensity (Excitation: 544 nm, Emission: 590 nm) using a compatible plate reader (e.g., ViewLux).

- Data Analysis: Calculate percentage inhibition and IC₅₀ values from fluorescence readings.

Protocol 2: Recombinant AChE Inhibition Assay (Colorimetric) [1]

This cell-free protocol uses recombinant human AChE for direct and high-throughput screening.

- Enzyme Dispensing: Dispense 4 µL of human recombinant AChE (50 mU/mL) into each well of a 1536-well plate.

- Compound Addition: Immediately transfer 23 nL of this compound, DMSO (negative control), and positive controls to the assay plate.

- Inhibition Incubation: Incubate the plate for 30 minutes at room temperature.

- Reaction Initiation: Add 4 µL of colorimetric detection solution (based on Ellman's method) to each well using an FRD.